molecular formula C20H16O7 B2508005 5-acetyl-2-methoxyphenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate CAS No. 853903-38-5

5-acetyl-2-methoxyphenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2508005
CAS No.: 853903-38-5
M. Wt: 368.341
InChI Key: UQCMZLFWYPSKII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-acetyl-2-methoxyphenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a useful research compound. Its molecular formula is C20H16O7 and its molecular weight is 368.341. The purity is usually 95%.
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Scientific Research Applications

Alzheimer's Disease Research

Chromene derivatives have been evaluated for their potential as anti-Alzheimer’s agents. Research involving 2-carbo–substituted chromene derivatives highlighted their significant biological activity against enzymes involved in Alzheimer's disease, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as β-secretase (BACE-1) and lipoxygenase-15 (LOX-15). These compounds, particularly 2-(4-Methoxyphenyl)-chromene derivative, showed notable inhibitory effects against these enzymes and exhibited antioxidant potential, suggesting a promising avenue for Alzheimer’s therapy research (Mphahlele, Gildenhuys, & Agbo, 2019).

Cancer Therapy

Chromene compounds have also been explored for their potential in cancer therapy. Ethyl chromene-3-carboxylate derivatives demonstrated the ability to mitigate drug resistance and synergize with various cancer therapies in leukemia cells, indicating their significance in developing treatments for cancers with multiple drug resistance (Das et al., 2009).

Synthesis of Warfarin Analogues

Chromene derivatives have been utilized in the synthesis of Warfarin and its analogues through environmentally friendly catalytic processes. This research highlights the versatility of chromene compounds in synthesizing medically important substances, showcasing their potential in pharmaceutical manufacturing (Alonzi et al., 2014).

Photochromic Materials and Biological Activities

Studies on chromene chromium carbene complexes for the synthesis of naphthopyran and naphthopyrandione units, present in photochromic materials and biologically active natural products, point towards the application of chromene derivatives in creating materials with novel properties. These compounds exhibit air sensitivity and have been applied in the development of photochromic materials, which change color in response to light (Rawat, Prutyanov, & Wulff, 2006).

Antibacterial Activity

Research on synthesized new derivatives of 4-hydroxy-chromen-2-one, including chromene compounds, demonstrated significant antibacterial activity. These compounds were evaluated against bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus, showing high levels of bacteriostatic and bactericidal activity, indicating their potential use in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Mechanism of Action

The mechanism of action of this compound is likely to be complex and would depend on its specific biological targets. Coumarin derivatives have been tested for various biological properties, including anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .

Properties

IUPAC Name

(5-acetyl-2-methoxyphenyl) 8-methoxy-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O7/c1-11(21)12-7-8-15(24-2)17(10-12)26-19(22)14-9-13-5-4-6-16(25-3)18(13)27-20(14)23/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCMZLFWYPSKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)OC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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